Benzyl-PEG6-Ots

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

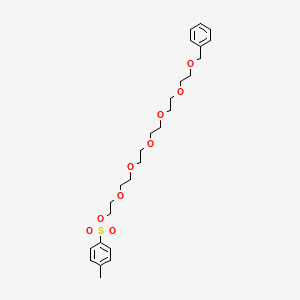

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9S/c1-24-7-9-26(10-8-24)36(27,28)35-22-21-33-18-17-31-14-13-29-11-12-30-15-16-32-19-20-34-23-25-5-3-2-4-6-25/h2-10H,11-23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGUVDRQXACIEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG6-Ots: A Key Linker for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of any PROTAC is the linker, which connects the target protein binder to the E3 ligase recruiter. The nature of this linker significantly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC. This technical guide provides a comprehensive overview of Benzyl-PEG6-Ots, a widely used polyethylene glycol (PEG)-based linker in PROTAC development.

Chemical Properties and Structure

This compound, systematically named 2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a chemical compound that serves as a versatile building block in the synthesis of PROTACs. Its structure features a benzyl-protected hexaethylene glycol (PEG6) chain terminated with a tosylate (Ots) group. The benzyl group provides a stable protecting group for the terminal hydroxyl, while the tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions for the conjugation of a protein-targeting ligand or an E3 ligase ligand. The PEG6 chain imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.

The detailed chemical structure of this compound is as follows:

Structure:

Table 1: Quantitative Chemical Data for this compound

| Property | Value |

| IUPAC Name | 2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate |

| Molecular Formula | C₂₆H₃₈O₉S |

| Molecular Weight | 526.64 g/mol |

| CAS Number | 129086-11-9 |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in many polar organic solvents such as acetone, alcohols, and chlorinated solvents. Insoluble in nonpolar solvents like hydrocarbons.[1][2][3] |

| Storage Conditions | Store at -20°C for long-term stability. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward tosylation of commercially available Benzyl-PEG6-alcohol.

Materials:

-

Benzyl-PEG6-alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM)

-

0.5 M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve Benzyl-PEG6-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (2-3 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by silica gel column chromatography.

Procedure:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow oil.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic peaks for the benzyl group protons (around 7.3 ppm), the tosyl group aromatic protons (around 7.8 and 7.3 ppm) and methyl protons (around 2.4 ppm), and the ethylene glycol protons of the PEG chain (typically in the range of 3.5-4.2 ppm). The integration of these peaks can confirm the structure.[4][5][6][7][8]

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the benzyl group, the tosyl group, and the repeating ethylene glycol units.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of this compound. Due to the nature of PEG compounds, a distribution of ions corresponding to different charge states might be observed.[9][10][11][12][13]

-

Application in PROTAC Synthesis and Targeted Protein Degradation

This compound is a crucial linker used in the modular synthesis of PROTACs. The tosylate group allows for the facile attachment of a nucleophilic group (e.g., an amine or a hydroxyl) present on either the target protein ligand or the E3 ligase ligand.

Experimental Workflow for PROTAC-Mediated Protein Degradation

The general workflow for developing and evaluating a PROTAC involves several key steps, from initial design to cellular and in vivo testing.[14]

Caption: Experimental workflow for PROTAC development and evaluation.

Mechanism of Action: PROTAC-Induced Protein Degradation

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[15][16][17]

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[18][19][20] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can participate in further degradation cycles.[15][16]

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, including a flexible and hydrophilic PEG chain and a reactive tosylate group, allows for the systematic design and optimization of PROTAC molecules. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for researchers and drug development professionals working in the exciting field of targeted protein degradation. The continued development and application of such linkers will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. enovatia.com [enovatia.com]

- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 12. sciex.com [sciex.com]

- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

The Role of Benzyl-PEG6-Ots in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-PEG6-Ots, a heterobifunctional chemical linker, has emerged as a critical tool in the field of targeted protein degradation. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate specific disease-causing proteins from within the cell. This technical guide provides an in-depth overview of the function and application of this compound in research, with a focus on its role in PROTAC development. We will explore the underlying biochemical pathways, detail relevant experimental workflows, and present a logical framework for its use in constructing these powerful molecules.

Introduction to this compound and its Core Function

This compound is a polyethylene glycol (PEG)-based linker molecule. Its structure consists of a benzyl-protected hydroxyl group at one end, a six-unit PEG chain, and a tosylate (Ots) leaving group at the other end. This specific arrangement of functional groups makes it an ideal building block for the modular synthesis of complex bioactive molecules.

The key utility of this compound in research is as a flexible linker in the assembly of PROTACs. PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.

The PEG component of this compound offers several advantages in PROTAC design. The six ethylene glycol repeats provide a flexible and hydrophilic spacer that can improve the solubility and cell permeability of the final PROTAC molecule. Furthermore, the defined length of the PEG chain is a critical parameter in optimizing the distance and orientation between the POI and the E3 ligase to achieve efficient ubiquitination.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs function by co-opting the cell's endogenous ubiquitin-proteasome system (UPS). The UPS is a tightly regulated pathway responsible for the degradation of damaged or unnecessary proteins, playing a crucial role in maintaining cellular homeostasis. The process begins with the activation of ubiquitin, a small regulatory protein, by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.

A PROTAC molecule acts as a bridge, artificially inducing the formation of a ternary complex between the target protein and an E3 ligase, an event that would not naturally occur. This induced proximity dramatically increases the efficiency of the ubiquitination of the target protein, leading to its degradation.

Figure 1. The mechanism of action of a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis using this compound

While specific reaction conditions can vary depending on the nature of the target protein and E3 ligase ligands, a general experimental workflow for the synthesis of a PROTAC using this compound can be outlined. This process typically involves a multi-step synthesis where the linker is sequentially coupled to the two different ligands. The tosylate group of this compound serves as a good leaving group for nucleophilic substitution, making it reactive towards nucleophiles such as amines or phenols present on the E3 ligase ligand or the target protein ligand.

The benzyl protecting group on the other end of the linker can be removed under specific conditions to reveal a hydroxyl group, which can then be further functionalized or coupled to the second ligand. The choice of which ligand to attach first depends on the overall synthetic strategy and the chemical functionalities of the ligands.

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-PEG6-OTs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl-PEG6-OTs, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important research chemical.

Introduction

This compound is a valuable heterobifunctional linker that incorporates a benzyl protecting group and a tosylate leaving group, connected by a hexaethylene glycol (PEG6) spacer. The PEG chain enhances aqueous solubility and provides a flexible linker arm, while the benzyl ether serves as a stable protecting group for one terminus. The terminal tosylate group is a versatile reactive handle for nucleophilic substitution, enabling the covalent attachment of this linker to various substrates, such as ligands for E3 ligases or target proteins in the design of PROTACs.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the preparation of the intermediate, Benzyl-PEG6-alcohol, via a Williamson ether synthesis. This is followed by the tosylation of the terminal alcohol to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of Benzyl-PEG6-alcohol

This procedure is based on the Williamson ether synthesis, a well-established method for the formation of ethers.

Materials:

-

Hexaethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of hexaethylene glycol (1.0 equivalent) in anhydrous THF is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The mixture is allowed to stir at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.0 equivalent) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is transferred to a separatory funnel and extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Benzyl-PEG6-alcohol as a colorless oil.

Synthesis of this compound

This procedure details the tosylation of the terminal hydroxyl group of Benzyl-PEG6-alcohol.

Materials:

-

Benzyl-PEG6-alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous dichloromethane (DCM)

-

Pyridine

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Benzyl-PEG6-alcohol (1.0 equivalent) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

Pyridine (1.5 equivalents) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

The reaction mixture is stirred at 0 °C for 4-6 hours, and the progress is monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel to give this compound as a pure compound.

Characterization Data

The following tables summarize the expected and typical characterization data for Benzyl-PEG6-alcohol and this compound.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Benzyl-PEG6-alcohol | C₁₇H₂₈O₆ | 328.41 | Colorless Oil |

| This compound | C₂₄H₃₄O₈S | 482.59 | Pale Yellow Oil or Solid |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Compound | Proton Assignment | Chemical Shift (δ, ppm) - Expected | Multiplicity |

| Benzyl-PEG6-alcohol | Ar-H | 7.25-7.40 | m |

| Ar-CH ₂-O | 4.58 | s | |

| -O-CH ₂-CH ₂-O- (PEG backbone) | 3.55-3.75 | m | |

| CH ₂-OH | 3.60 | t | |

| -OH | variable | br s | |

| This compound | Ar-H (tosyl) | 7.80 | d |

| Ar-H (tosyl) | 7.35 | d | |

| Ar-H (benzyl) | 7.25-7.40 | m | |

| Ar-CH ₂-O | 4.58 | s | |

| CH ₂-OTs | 4.16 | t | |

| -O-CH ₂-CH ₂-O- (PEG backbone) | 3.55-3.70 | m | |

| Ar-CH ₃ (tosyl) | 2.45 | s |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) - Expected |

| Benzyl-PEG6-alcohol | Ar -CH₂-O (benzyl) | 138.5, 128.4, 127.7, 127.6 |

| Ar-C H₂-O | 73.3 | |

| -O-C H₂-C H₂-O- (PEG backbone) | 72.6, 70.8, 70.6, 70.3 | |

| C H₂-OH | 61.7 | |

| This compound | Ar -CH₂-O (benzyl) | 138.4, 128.4, 127.8, 127.6 |

| Ar -SO₂ (tosyl) | 144.8, 133.0, 129.8, 128.0 | |

| Ar-C H₂-O | 73.2 | |

| C H₂-OTs | 70.7 | |

| -O-C H₂-C H₂-O- (PEG backbone) | 70.6, 70.5, 69.3, 68.7 | |

| Ar-C H₃ (tosyl) | 21.6 |

Mass Spectrometry (MS)

| Compound | Ionization Mode | Expected m/z [M+Na]⁺ |

| Benzyl-PEG6-alcohol | ESI+ | 351.18 |

| This compound | ESI+ | 505.19 |

Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

| Compound | Column | Mobile Phase | Expected Retention Time |

| Benzyl-PEG6-alcohol | C18 Reverse Phase | Gradient of Acetonitrile/Water | Shorter than this compound |

| This compound | C18 Reverse Phase | Gradient of Acetonitrile/Water | Longer than Benzyl-PEG6-alcohol |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of synthesized compounds.

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and characterization of this compound. The provided protocols and expected analytical data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and chemical probes. Adherence to these guidelines will facilitate the successful preparation and validation of this versatile bifunctional linker.

The Strategic Role of the Benzyl Group in Benzyl-PEG6-Ots: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-PEG6-Ots is a heterobifunctional linker of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive analysis of the pivotal function of the benzyl group within this molecule. The benzyl group serves as a crucial protecting group for one of the terminal hydroxyl functions of the hexaethylene glycol (PEG6) chain. This protection strategy allows for the selective activation of the other terminus as a tosylate (Ots), a highly effective leaving group. This strategic design enables a modular and controlled approach to the synthesis of complex bioconjugates, where the tosylated end can undergo nucleophilic substitution to attach to a target protein ligand, and the benzyl-protected end can be subsequently deprotected to allow for conjugation with an E3 ligase ligand, or vice versa. This guide will delve into the chemical properties conferred by the benzyl group, detailed experimental protocols for its introduction and removal, quantitative data on its stability and reaction efficiencies, and its application in the synthesis of PROTACs.

Introduction: The Architectural Significance of this compound in PROTACs

PROTACs are innovative chimeric molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] These molecules are typically composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.[2]

This compound is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design, including enhanced solubility and optimized spatial orientation of the two ligands.[3] The core of its synthetic utility lies in its heterobifunctional nature, which is achieved through the strategic use of a benzyl protecting group. One end of the PEG6 chain is capped with a benzyl ether, rendering it temporarily inert, while the other end is functionalized with a tosyl group, a good leaving group for nucleophilic substitution reactions. This allows for a sequential and controlled conjugation strategy, which is paramount in the multi-step synthesis of well-defined PROTACs.

The Benzyl Group as a Protecting Moiety

The primary function of the benzyl group in this compound is to serve as a robust and reliable protecting group for the terminal hydroxyl group of the PEG chain. This protection is essential to prevent unwanted side reactions during the chemical manipulations of the other end of the molecule.

Chemical Stability

The benzyl ether linkage is known for its stability across a wide range of chemical conditions, a property that is highly desirable in multi-step organic synthesis.

| Condition | Stability of Benzyl Ether | Reference |

| Acidic pH | Cleavage can occur under strong acidic conditions. | [4] |

| Basic pH | Generally stable. | [4] |

| Oxidizing Agents | Sensitive to strong oxidizing agents. | [4] |

| Reducing Agents | Stable to many reducing agents, but susceptible to catalytic hydrogenation. | [4] |

| Nucleophiles | Generally stable. |

Synthesis of the Benzyl-Protected PEG6 Intermediate

The introduction of the benzyl protecting group is typically achieved through a Williamson ether synthesis. In this reaction, the alkoxide of hexaethylene glycol is reacted with a benzyl halide.

Experimental Protocol: Williamson Ether Synthesis for Benzylation of Hexaethylene Glycol (Representative)

-

Materials: Hexaethylene glycol, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Benzyl Bromide.

-

Procedure:

-

To a solution of hexaethylene glycol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Benzyl-PEG6-alcohol.

-

Note: This is a generalized protocol. Optimization of stoichiometry and reaction conditions may be required for optimal yield.

The Tosyl Group: An Activated Terminus for Conjugation

With one end of the PEG chain protected by the benzyl group, the free terminal hydroxyl group can be activated. Tosylation is a common method to convert the hydroxyl group into a good leaving group, making it susceptible to nucleophilic attack.

Experimental Protocol: Tosylation of Benzyl-PEG6-alcohol

-

Materials: Benzyl-PEG6-alcohol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve Benzyl-PEG6-alcohol (1 equivalent) in a minimal amount of anhydrous DCM.

-

Add pyridine (2-3 equivalents) to the solution and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

| Reaction | Reagents | Typical Yield | Reference |

| Tosylation of Alcohol | p-Toluenesulfonyl chloride, Pyridine | >90% | [5] |

Deprotection of the Benzyl Group: Unveiling the Second Reactive Site

Once the tosylated end of the linker has been conjugated to the first ligand, the benzyl protecting group can be removed to reveal the terminal hydroxyl group. This newly exposed hydroxyl can then be further functionalized or directly coupled to the second ligand. The most common method for benzyl ether cleavage is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation for Debenzylation

-

Materials: Benzyl-protected PEG conjugate, Palladium on carbon (10% Pd/C), Ethanol or Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve the benzyl-protected PEG conjugate in ethanol or methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

-

| Deprotection Method | Reagents | Key Advantages | Key Disadvantages | Typical Yield |

| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yield | Not compatible with other reducible functional groups (e.g., alkynes, alkenes, nitro groups) | >95% |

| Acid-catalyzed cleavage | Strong acids (e.g., HBr, BBr₃) | Effective for acid-stable molecules | Harsh conditions, low functional group tolerance | Variable |

Application in PROTAC Synthesis: A Workflow

The heterobifunctional nature of this compound provides a logical and efficient workflow for the synthesis of PROTACs.

Logical Workflow for PROTAC Synthesis using this compound

Caption: A logical workflow for the synthesis of a PROTAC using this compound.

Signaling Pathway of a PROTAC

Caption: The catalytic mechanism of action of a PROTAC molecule.

Conclusion

The benzyl group in this compound plays a strategically vital role that extends far beyond simple steric bulk. As a robust protecting group, it enables the regioselective functionalization of the PEG6 linker, which is fundamental to the modular and controlled synthesis of heterobifunctional molecules like PROTACs. The stability of the benzyl ether under a variety of reaction conditions, coupled with its efficient removal via catalytic hydrogenation, provides a reliable and high-yielding pathway for the construction of complex bioconjugates. Understanding the function and manipulation of the benzyl group is therefore essential for researchers and drug development professionals working to design and synthesize the next generation of targeted therapeutics.

References

The Pivotal Role of the Tosylate Group in Polyethylene Glycol (PEG) Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, Polyethylene Glycol (PEG) linkers have become indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The strategic activation of PEG is crucial for its effective conjugation to drugs, proteins, peptides, and nanoparticles. Among the various activating groups, the tosylate (p-toluenesulfonyl) group stands out for its versatility and efficiency. This technical guide provides an in-depth exploration of the role of the tosylate group in PEG linkers, detailing its chemical properties, reactivity, and applications, supported by experimental protocols and quantitative data.

The tosyl group is an excellent leaving group, making tosyl-activated PEG a highly reactive intermediate for nucleophilic substitution reactions.[1][2][3] This reactivity allows for the efficient conjugation of a wide range of molecules containing nucleophilic functional groups such as amines, thiols, and hydroxyls.[1][2][4] The stability of the resulting linkages, combined with the beneficial properties of the PEG chain—such as increased solubility and reduced immunogenicity—makes tosyl-PEG a cornerstone in the development of advanced drug delivery systems.[5][]

Core Principles: The Chemistry of Tosylate Activation

The efficacy of the tosylate group in PEG linkers stems from its electronic properties. The p-toluenesulfonyl group is a strong electron-withdrawing group, which polarizes the C-O bond of the PEG terminal, making the carbon atom highly susceptible to nucleophilic attack. Upon nucleophilic substitution, the tosylate anion that is displaced is a weak base and highly resonance-stabilized, rendering it an excellent leaving group.[7] This fundamental chemical principle underpins the broad utility of tosyl-activated PEGs in bioconjugation.

The conversion of a terminal hydroxyl group of PEG to a tosylate is typically achieved by reacting the PEG with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[8][9] This reaction proceeds with retention of stereochemistry at the carbon atom.[7] The resulting tosyl-PEG can then be readily reacted with various nucleophiles to form stable covalent bonds.

Data Presentation: Quantitative Analysis of Tosyl-PEG Reactions

The efficiency of tosyl-PEG in bioconjugation is demonstrated by the high yields and purity achieved in various reactions. The following table summarizes key quantitative data from the literature.

| Reaction Type | PEG Derivative | Nucleophile | Solvent | Catalyst/Base | Yield (%) | Reference(s) |

| Monotosylation | PEG diol | - | Toluene | Ag₂O, KI | 71-76 | [10][11] |

| Azide Substitution | α-Tosyl-ω-hydroxyl PEG | Sodium Azide (NaN₃) | DMF | - | >95 | [10] |

| Thiol Substitution | α-Tosyl-ω-hydroxyl PEG | Sodium Hydrosulfide (NaSH) | Water | - | 84 | [10] |

| Thioacetate Substitution | α-Tosyl-ω-hydroxyl PEG | Thioacetic acid | DMF | K₂CO₃ | 86 | [10] |

| Amine Substitution (from Azide) | α-Azide-ω-hydroxyl PEG | PPh₃/H₂O (Staudinger) | Methanol | - | 95 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of tosyl-PEG chemistry. The following are representative protocols for the synthesis and reaction of tosyl-activated PEG.

Protocol 1: Synthesis of α-Tosyl-ω-hydroxyl PEG

This protocol describes the selective monotosylation of a symmetrical PEG diol.[10]

Materials:

-

Poly(ethylene glycol) (PEG), MW 1450 g/mol

-

Toluene, dry

-

Silver(I) oxide (Ag₂O)

-

Potassium iodide (KI)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dry PEG (20 g, 13.8 mmol) by azeotropic distillation in toluene using a Dean-Stark trap.

-

Dissolve the dried PEG in 250 mL of dry toluene.

-

Add Ag₂O (4.8 g, 20.7 mmol, 1.5 eq) and KI (458 mg, 2.76 mmol, 0.2 eq) to the solution.

-

To this rapidly stirred solution, add TsCl (2.76 g, 14.5 mmol, 1.05 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the mixture through a filter cell cake to remove solids.

-

Remove the toluene by rotary evaporation.

-

Dissolve the crude product in DCM and precipitate in cold diethyl ether.

-

Collect the product by filtration and dry under vacuum.

Characterization:

-

The degree of functionalization can be determined by ¹H-NMR.[12]

-

The absence of ditosylated byproduct can be confirmed by MALDI-TOF mass spectrometry.[12]

Protocol 2: Nucleophilic Substitution with Azide

This protocol details the conversion of a tosyl-PEG to an azide-PEG.[10]

Materials:

-

α-Tosyl-ω-hydroxyl PEG (from Protocol 1)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), dry

-

Dichloromethane (DCM)

-

Brine solution

Procedure:

-

Dissolve α-Tosyl-ω-hydroxyl PEG (10 g, 6.23 mmol) and NaN₃ (2 g, 31 mmol) in 150 mL of dry DMF.

-

Stir the mixture overnight at 90 °C under an argon atmosphere.

-

After cooling to room temperature, filter the mixture.

-

Remove the DMF under vacuum.

-

Dissolve the crude product in 100 mL of DCM.

-

Wash the organic phase twice with brine and twice with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution by rotary evaporation and precipitate the product in cold diethyl ether.

-

Collect the α-azide-ω-hydroxyl PEG by filtration and dry under vacuum.

Protocol 3: Conjugation to Thiol Groups

This protocol describes the reaction of tosyl-PEG with a thiol-containing molecule.[10]

Materials:

-

α-Tosyl-ω-hydroxyl PEG (from Protocol 1)

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

Distilled water

-

Hydrochloric acid (HCl), 1M

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve α-Tosyl-ω-hydroxyl PEG (5 g, 3.1 mmol) in 80 mL of distilled water.

-

Add NaSH (7.5 g, 0.1 mol) to the solution under an argon atmosphere.

-

Stir the solution for 6 hours at room temperature, followed by 2 hours at 60 °C.

-

Neutralize the reaction mixture to pH 7 by the slow addition of 1M HCl.

-

Extract the product three times with 50 mL of DCM.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Reduce the volume of the organic phase by rotary evaporation and precipitate the product in cold diethyl ether.

-

Collect the α-thiol-ω-hydroxyl PEG by filtration and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the role of the tosylate group in PEG linkers.

References

- 1. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]

- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 3. Tosylate-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl-PEG6-Ots: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG6-Ots is a high-purity, monodisperse polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional molecule, it features a benzyl ether group on one terminus and a tosylate (Ots) group on the other, separated by a six-unit ethylene glycol chain. The tosylate group serves as an excellent leaving group for nucleophilic substitution, enabling the covalent attachment of this linker to a ligand for a target protein or an E3 ubiquitin ligase. The benzyl group can act as a stable protecting group or a hydrophobic element within the final PROTAC structure. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule, making this compound a critical tool in the development of novel therapeutics based on targeted protein degradation.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Reference(s) |

| Molecular Weight | 526.64 g/mol | [1][2] |

| Molecular Formula | C₂₆H₃₈O₉S | [1][2] |

| Appearance | Pale Yellow or Colorless Oil | [3] |

| Storage Conditions | 0-4°C (short term), -20°C (long term) | [3] |

Core Application: A Linker for PROTAC Synthesis

This compound functions as a linker in the construction of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][4]

A typical PROTAC consists of three components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and composition influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[5] PEG linkers, such as this compound, are widely used due to their ability to improve solubility and pharmacokinetic profiles.[5]

The PROTAC Mechanism of Action

The general mechanism by which a PROTAC molecule induces targeted protein degradation is a cyclical process, illustrated in the diagram below.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a general and reliable method can be adapted from standard procedures for the tosylation of PEG alcohols. The following protocol describes the synthesis of this compound from its precursor, Benzyl-PEG6-alcohol.

Synthesis of this compound from Benzyl-PEG6-alcohol

Objective: To convert the terminal hydroxyl group of Benzyl-PEG6-alcohol into a tosylate group.

Reaction Scheme:

Benzyl-PEG6-OH + TsCl --(Base)--> this compound + Base·HCl

Materials:

-

Benzyl-PEG6-alcohol

-

p-Toluenesulfonyl chloride (TsCl, 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N, 1.5 equivalents) or Pyridine

-

4-Dimethylaminopyridine (DMAP, 0.1 equivalents, optional catalyst)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

-

Ice bath

Procedure:

-

Preparation: Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Dissolve Benzyl-PEG6-alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution. If using, add the catalytic amount of DMAP at this stage.

-

Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding cold water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Applications

PROTACs constructed with linkers like this compound can be designed to target a vast array of proteins involved in numerous signaling pathways implicated in diseases such as cancer, neurodegeneration, and autoimmune disorders. The benzyl group within the linker can provide conformational restriction and may be designed to form specific interactions, such as pi-stacking with tyrosine residues on the E3 ligase, potentially enhancing the stability of the ternary complex.[6]

For example, PROTACs with benzyl-containing linkers have been developed to target and degrade SMARCA2 and SMARCA4, which are ATPase subunits of the BAF chromatin remodeling complex.[6] Dysregulation of this complex is implicated in several cancers. The logical workflow for developing such a PROTAC is outlined below.

Conclusion

This compound is a versatile and essential chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, combining a reactive tosylate group, a solubilizing PEG chain, and a benzyl moiety, provides a robust platform for the synthesis of sophisticated PROTAC molecules. A thorough understanding of its properties and its role in the PROTAC mechanism of action is crucial for the rational design of next-generation therapeutics aimed at degrading previously "undruggable" protein targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 129086-11-9 [qiyuebio.com]

- 4. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Research Applications of CAS Number 129086-11-9 (Benzyl-PEG6-Ots) in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CAS 129086-11-9: Benzyl-PEG6-Ots

This compound is a heterobifunctional molecule characterized by a hexaethylene glycol (PEG6) chain. One terminus is capped with a benzyl ether, and the other is functionalized with a tosylate group. The tosylate serves as a good leaving group, making it reactive towards nucleophiles such as amines and hydroxyl groups, thus facilitating its conjugation to other molecules. The PEG6 chain provides a flexible and hydrophilic spacer, a critical feature for its application in PROTACs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 129086-11-9 |

| Chemical Name | Tosylate of Hexaethylene glycol monobenzyl ether |

| Synonyms | This compound |

| Molecular Formula | C26H38O9S |

| Molecular Weight | 526.64 g/mol |

| Appearance | Pale yellow or colorless oil |

| Purity | Typically ≥95% |

Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)

The principal application of this compound is in the construction of PROTACs. PROTACs are revolutionary therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1]

The PROTAC Concept

A PROTAC is a heterobifunctional molecule composed of three key components:

-

A ligand for a target Protein of Interest (POI): This moiety binds to the disease-causing protein.

-

A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, an enzyme involved in tagging proteins for degradation.

-

A chemical linker: This flexible chain connects the POI ligand and the E3 ligase ligand.

By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein disposal system. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

The Critical Role of the Linker

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[2] The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet not so long that it prevents the formation of a stable and productive ternary complex.[3]

PEG linkers, such as the one derived from this compound, are widely used in PROTAC design for several reasons:

-

Flexibility: The ethylene glycol units provide conformational flexibility, which is crucial for allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.

-

Hydrophilicity: The PEG chain enhances the aqueous solubility of the often-hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[4]

-

Tunability: The length of the PEG linker can be precisely controlled by using derivatives with different numbers of ethylene glycol units (e.g., PEG3, PEG4, PEG8).

Experimental Protocols: Synthesis of a PROTAC Using a PEG-Based Linker

While a specific protocol for this compound is not available in the literature, the following represents a generalizable, two-step synthetic approach for incorporating a PEG linker into a PROTAC. This example assumes the use of a hydroxyl-terminated PEG linker, which can be readily synthesized from this compound via hydrolysis of the tosylate group or, more commonly, by starting with a commercially available Benzyl-PEG6-OH.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the coupling of the POI ligand (containing a suitable functional group, e.g., a carboxylic acid) to the hydroxyl group of the PEG linker.

-

Materials:

-

POI ligand with a carboxylic acid functional group

-

Benzyl-PEG6-OH

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the POI ligand and Benzyl-PEG6-OH in anhydrous DCM.

-

Add DCC and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the POI-Linker intermediate.

-

Step 2: Synthesis of the Final PROTAC

This step involves the deprotection of the benzyl group and subsequent coupling of the E3 ligase ligand.

-

Materials:

-

POI-Linker intermediate

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Methanol or ethanol

-

E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

-

(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the POI-Linker intermediate in methanol or ethanol.

-

Add a catalytic amount of Pd/C.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4-8 hours to remove the benzyl protecting group, yielding a terminal hydroxyl group on the PEG linker.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting deprotected intermediate and the E3 ligase ligand in anhydrous DMF.

-

Add BOP and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

-

Signaling Pathways and Experimental Workflows

The ultimate goal of a PROTAC is to degrade a target protein, thereby modulating the signaling pathway in which that protein is involved. The specific pathway will depend on the POI being targeted.

General Experimental Workflow for PROTAC Evaluation

The following workflow is a standard procedure for assessing the efficacy of a newly synthesized PROTAC.

Caption: A general experimental workflow for the design and evaluation of PROTACs.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of a PROTAC can be visualized as a catalytic cycle.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data in PROTAC Research

The successful development of a PROTAC is heavily reliant on quantitative data to assess its potency and efficacy. While no specific data exists for PROTACs using this compound, the following table outlines the key parameters that are typically measured.

Table 2: Key Quantitative Parameters for PROTAC Evaluation

| Parameter | Description | Typical Units |

| Binding Affinity (Kd) | The equilibrium dissociation constant, which measures the strength of binding between the PROTAC and the POI or the E3 ligase. | nM, µM |

| DC50 | The concentration of the PROTAC that results in 50% degradation of the POI. | nM, µM |

| Dmax | The maximum level of POI degradation that can be achieved with the PROTAC. | % |

| IC50 | The concentration of the PROTAC that inhibits a biological process (e.g., cell growth) by 50%. | nM, µM |

| t1/2 | The half-life of the PROTAC in plasma or other tissues, a key pharmacokinetic parameter. | hours |

Conclusion and Future Perspectives

This compound (CAS 129086-11-9) is a valuable chemical tool for researchers in the field of targeted protein degradation. Its properties as a flexible and hydrophilic linker make it an important building block in the synthesis of PROTACs. While the direct application of this specific linker in published research is not yet prominent, the principles outlined in this guide provide a solid foundation for its use in the rational design of novel protein degraders. The continued exploration of different linker compositions and lengths, including the use of PEG-based linkers like this compound, will undoubtedly be a key driver in the development of next-generation therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to evolve, the demand for well-defined and versatile linkers will only increase, positioning molecules like this compound as essential components in the drug discovery toolkit.

References

- 1. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

The Unseen Engine: A Technical Guide to Novel Applications of PEGylated Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of drug development and bioconjugation, the role of linker technology is paramount. Among the various strategies employed, the use of polyethylene glycol (PEG) linkers has emerged as a cornerstone for enhancing the therapeutic efficacy and safety of a wide range of molecules. PEGylation, the process of covalently attaching PEG chains to proteins, peptides, antibodies, or small molecules, has revolutionized pharmaceutical sciences by improving drug solubility, stability, and pharmacokinetic profiles.[1][2] This in-depth technical guide explores the core principles and novel applications of PEGylated linkers, providing researchers and drug development professionals with a comprehensive understanding of their design, synthesis, and impact on therapeutic performance. We delve into the quantitative advantages conferred by these versatile molecules, provide detailed experimental protocols for their implementation, and visualize the complex biological pathways and experimental workflows where they play a critical role.

Core Concepts of PEGylated Linkers

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for modifying therapeutic molecules.[3][4] PEGylated linkers are broadly categorized based on their architecture (linear or branched), size, and cleavage characteristics (cleavable or non-cleavable).[2]

-

Linear PEGs are the most common type, offering a straightforward approach to increasing the hydrodynamic radius of a molecule, thereby reducing renal clearance and extending its circulation half-life.[2]

-

Branched PEGs provide a larger hydrodynamic volume compared to linear PEGs of the same molecular weight, offering enhanced shielding from proteolytic enzymes and the immune system.[2]

-

Cleavable Linkers are designed to release the active drug from the conjugate under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes in the target tissue.[5] This allows for controlled drug release at the site of action, minimizing off-target toxicity.

-

Non-cleavable Linkers remain attached to the drug, and the entire conjugate is internalized and degraded within the target cell to release the active payload.[6]

The choice of PEG linker has a profound impact on the physicochemical and biological properties of the resulting conjugate. Key advantages of using PEGylated linkers include:

-

Improved Pharmacokinetics: Increased circulation half-life and reduced clearance.[][8]

-

Enhanced Solubility and Stability: Particularly beneficial for hydrophobic drugs.[3]

-

Reduced Immunogenicity and Antigenicity: Shielding of epitopes on the drug molecule.[4]

-

Increased Drug-to-Antibody Ratio (DAR): Enabling higher drug loading on antibody-drug conjugates (ADCs) without promoting aggregation.[3]

Novel Applications of PEGylated Linkers

The versatility of PEGylated linkers has led to their application in a wide array of advanced therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

PEGylated linkers are integral to the design of modern ADCs, which combine the targeting specificity of monoclonal antibodies with the potency of cytotoxic drugs.[9] The inclusion of a PEG linker can significantly improve the therapeutic index of an ADC by:

-

Masking the hydrophobicity of the payload , which helps to prevent aggregation and premature clearance.[10]

-

Enabling higher and more homogeneous drug-to-antibody ratios (DARs) , leading to enhanced potency.[3]

-

Improving the pharmacokinetics of the ADC , resulting in longer circulation times and increased tumor accumulation.[10]

Studies have shown a clear relationship between PEG linker length and the in vivo performance of ADCs. Longer PEG chains generally lead to slower clearance, with a threshold beyond which further increases in length do not significantly impact pharmacokinetics.[11][12]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-recruiting element is a critical determinant of PROTAC efficacy. PEG linkers are widely used in PROTAC design due to their ability to:

-

Enhance solubility and cell permeability of these often large and complex molecules.

-

Provide the optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[13][14]

Nanoparticle-Based Drug Delivery

PEGylation is a key strategy for improving the in vivo performance of nanoparticle drug delivery systems. A dense layer of PEG on the nanoparticle surface creates a "stealth" effect, shielding it from opsonization and clearance by the mononuclear phagocyte system (MPS).[15][16] This leads to:

-

Prolonged circulation times , allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.[15]

-

Reduced non-specific uptake by healthy tissues, minimizing side effects.

The density and length of the PEG chains on the nanoparticle surface are critical parameters that influence their pharmacokinetic profile.[8]

Hydrogels for Tissue Engineering and Controlled Release

PEG-based hydrogels are widely used as scaffolds in tissue engineering and as matrices for the controlled release of therapeutic agents.[] PEGylated crosslinkers can be designed to be biodegradable, responding to physiological cues to release encapsulated cells or drugs over time. The mechanical properties and degradation kinetics of these hydrogels can be precisely tuned by controlling the length and chemical nature of the PEGylated crosslinkers.[18]

Data Presentation: Quantitative Impact of PEGylated Linkers

The following tables summarize key quantitative data illustrating the benefits of using PEGylated linkers in various applications.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Biotherapeutics

| Therapeutic Agent | Linker Type | Molecular Weight of PEG (kDa) | Half-life (t½) | Clearance (CL) | Reference(s) |

| Interferon-α2b | None | - | ~2-3 hours | High | [19] |

| PEG-Intron® (PEG-IFN-α2b) | Linear | 12 | ~40 hours | Significantly Reduced | [19] |

| Generic Protein | None | - | 30 minutes | High | [15] |

| PEGylated Liposomes | Linear | 2 | 5 hours | Reduced | [15] |

| Affibody-MMAE Conjugate | None | - | 19.6 minutes | High | [20] |

| Affibody-MMAE Conjugate | Linear | 4 | 49 minutes | Reduced | [20] |

| Affibody-MMAE Conjugate | Linear | 10 | 219.5 minutes | Significantly Reduced | [20] |

| Proticles | None | - | Short | High | [16] |

| PEGylated Proticles | Linear | - | Significantly Longer | Reduced | [16] |

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

| ADC Target | Payload | PEG Linker Length (Number of PEG units) | In Vivo Clearance | Therapeutic Window | Reference(s) |

| CD30 | MMAE | 0 | Fast | Narrow | [11][12] |

| CD30 | MMAE | PEG4 | Moderate | Improved | [11][12] |

| CD30 | MMAE | PEG8 | Slow | Wide | [11][12] |

| CD30 | MMAE | PEG12 | Slow | Wide | [11][12] |

| CD30 | MMAE | PEG24 | Slow | Wide | [11][12] |

| Trop-2 | MMAE | mPEG24 (side chain) | Slowest | Widest | [10] |

Table 3: Drug-to-Antibody Ratio (DAR) Optimization with PEGylated Linkers

| ADC | Linker Type | Maximum Achievable DAR | In Vivo Efficacy | Reference(s) |

| MMAE-based ADC | Non-PEGylated | ~4 | Suboptimal at high DARs | [11] |

| MMAE-based ADC | PEGylated Glucuronide | 8 | Maintained at high DARs | [11] |

| MMAE-based ADC | PEGylated Dipeptide | 8 | Enhanced | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEGylated linkers.

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-Amine)

This protocol describes a general method for synthesizing an azide-terminated PEG with a primary amine at the other end, a versatile linker for "click" chemistry and amine-reactive conjugations.[12]

Materials:

-

α-Allyl-ω-hydroxyl PEG

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Cysteamine hydrochloride

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBN)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Dialysis membrane (MWCO appropriate for PEG size)

Procedure:

-

Mesylation of α-Allyl-ω-hydroxyl PEG:

-

Dissolve α-allyl-ω-hydroxyl PEG in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA to the solution, followed by the dropwise addition of MsCl.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic phase with brine and dry over anhydrous sodium sulfate.

-

Precipitate the product by adding the solution to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

-

Azidation of Mesylated PEG:

-

Dissolve the mesylated PEG in DMF.

-

Add NaN₃ to the solution and stir at 80°C for 24 hours.

-

Cool the reaction mixture to room temperature and precipitate the product in cold diethyl ether.

-

Redissolve the crude product in water and dialyze against deionized water for 48 hours.

-

Lyophilize the dialyzed solution to obtain α-allyl-ω-azido PEG.

-

-

Amination of the Allyl Terminus:

-

Dissolve α-allyl-ω-azido PEG and cysteamine hydrochloride in deionized water.

-

Add AIBN to the solution and degas the mixture with nitrogen for 30 minutes.

-

Stir the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

-

Cool the solution to room temperature and dialyze against deionized water for 48 hours.

-

Lyophilize the dialyzed solution to obtain the final product, Azide-PEG-NH₂.

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.

Protocol 2: PEGylation of an Antibody Fragment (Fab') via a Thiol-Reactive Linker

This protocol describes the site-specific PEGylation of a Fab' fragment at a free cysteine residue using a maleimide-functionalized PEG.[3]

Materials:

-

Fab' fragment with a free cysteine residue

-

Maleimide-PEG (e.g., mPEG-Maleimide)

-

Phosphate-buffered saline (PBS), pH 7.2

-

EDTA

-

Size-exclusion chromatography (SEC) column

-

SDS-PAGE reagents and equipment

Procedure:

-

Preparation of Fab':

-

If starting with a full antibody, generate the F(ab')₂ fragment by enzymatic digestion (e.g., with pepsin).

-

Reduce the F(ab')₂ fragment to Fab' fragments using a mild reducing agent (e.g., 2-mercaptoethylamine) to expose the hinge region cysteine residues.

-

Purify the Fab' fragments using an appropriate chromatography method.

-

-

PEGylation Reaction:

-

Dissolve the purified Fab' in PBS containing EDTA.

-

Add a 2-5 molar excess of Maleimide-PEG to the Fab' solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

-

-

Purification of PEGylated Fab':

-

Separate the PEGylated Fab' from unreacted PEG and Fab' using SEC.

-

Monitor the elution profile by UV absorbance at 280 nm.

-

Collect the fractions corresponding to the PEGylated Fab'.

-

Characterization:

-

Analyze the purity and molecular weight of the PEGylated Fab' by SDS-PAGE. The PEGylated product will show a significant increase in apparent molecular weight compared to the un-PEGylated Fab'.

-

Confirm the degree of PEGylation and homogeneity using mass spectrometry.

Protocol 3: In Vitro Drug Release from PEGylated Nanoparticles

This protocol outlines a dialysis-based method to assess the in vitro release of a drug from PEGylated nanoparticles.[15][21]

Materials:

-

Drug-loaded PEGylated nanoparticles

-

Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

-

Release buffer (e.g., PBS at pH 7.4 to simulate physiological conditions, or an acidic buffer like acetate buffer at pH 5.5 to simulate the endosomal environment).

-

Shaking incubator or water bath.

-

Analytical method to quantify the drug concentration (e.g., HPLC, UV-Vis spectrophotometry).

Procedure:

-

Preparation of the Dialysis Setup:

-

Hydrate the dialysis membrane according to the manufacturer's instructions.

-

Pipette a known concentration of the drug-loaded PEGylated nanoparticle suspension into the dialysis bag.

-

Securely close the dialysis bag.

-

-

Drug Release Study:

-

Place the dialysis bag in a container with a known volume of pre-warmed release buffer.

-

Incubate at 37°C with continuous gentle agitation.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

-

-

Quantification of Released Drug:

-

Analyze the drug concentration in the collected aliquots using a validated analytical method.

-

Calculate the cumulative amount of drug released at each time point, correcting for the removed and replaced buffer.

-

-

Data Analysis:

-

Plot the cumulative percentage of drug released versus time to generate the drug release profile.

-

Compare the release profiles under different pH conditions to evaluate stimuli-responsiveness.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of PEGylated linkers.

Signaling Pathway Diagrams

Caption: HER2 Signaling Pathway Targeted by a PEGylated Antibody-Drug Conjugate.[6][22][23][24][25]

Caption: EGFR Signaling Pathway and Inhibition by a PEGylated Therapeutic.[5][20][26][27][28]

Caption: VEGF Signaling Pathway Targeted by a PEGylated Anti-VEGF Agent.[29][30][31][32][33]

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. labinsights.nl [labinsights.nl]

- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creativepegworks.com [creativepegworks.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydrolytically Degradable Polyethylene Glycol (PEG) Hydrogel: Synthesis, Gel Formation, and Characterization | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Targeting the VEGF signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ClinPGx [clinpgx.org]

- 32. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 33. PEGylation of Human Vascular Endothelial Growth Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benzyl-PEG6-Ots in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties. This document provides detailed application notes and a generalized protocol for the use of Benzyl-PEG6-Ots, a PEG-based linker, in the synthesis of PROTACs.

Overview of this compound

This compound is a high-purity, monodisperse PEG linker featuring a terminal benzyl ether protecting group and a tosylate (Ots) leaving group. The tosylate is an excellent leaving group for nucleophilic substitution reactions, making it highly suitable for conjugation to amine, phenol, or thiol functionalities on a POI ligand or an E3 ligase ligand. The benzyl protecting group can be subsequently removed via catalytic hydrogenation to reveal a terminal alcohol, which can be further functionalized if required. The PEG6 chain imparts hydrophilicity to the resulting PROTAC molecule.

Key Applications

-

PROTAC Synthesis: The primary application of this compound is as a flexible linker in the modular synthesis of PROTACs.

-

Linker Length Optimization: As part of a library of PEG linkers of varying lengths, this compound can be used to empirically determine the optimal linker length for efficient ternary complex formation and target degradation.

-

Improving Physicochemical Properties: Incorporation of the PEG6 chain can enhance the aqueous solubility and reduce the aggregation potential of hydrophobic PROTAC molecules.

Experimental Protocols

The following protocols describe the general steps for the synthesis of a PROTAC using this compound. The specific reaction conditions may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: General Procedure for Coupling this compound to a Phenolic or Amine Nucleophile

This protocol outlines the nucleophilic substitution reaction to attach the Benzyl-PEG6- linker to a POI or E3 ligase ligand containing a phenolic hydroxyl or a primary/secondary amine group.